Cas no 60803-25-0 (2-Tert-butyl-4-iodophenol)

2-Tert-butyl-4-iodophenol is a halogenated phenolic compound featuring a tert-butyl substituent at the 2-position and an iodine atom at the 4-position of the phenol ring. This structural configuration enhances its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The tert-butyl group provides steric hindrance, influencing selectivity in coupling reactions, while the iodine moiety offers versatility in further functionalization via cross-coupling methodologies such as Suzuki or Heck reactions. Its high purity and well-defined structure ensure consistent performance in synthetic applications. Suitable for use under controlled conditions, it is typically handled with standard safety precautions for iodinated compounds.
2-Tert-butyl-4-iodophenol structure
2-Tert-butyl-4-iodophenol structure
Product Name:2-Tert-butyl-4-iodophenol
CAS No:60803-25-0
MF:C10H13IO
MW:276.114095449448
MDL:MFCD16996826
CID:495480
PubChem ID:10214726
Update Time:2025-10-22

2-Tert-butyl-4-iodophenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-(1,1-dimethylethyl)-4-iodo-
    • 2-tert-butyl-4-iodophenol
    • 2-Tert-butyl-4-iodophenol
    • MDL: MFCD16996826
    • Inchi: 1S/C10H13IO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3
    • InChI Key: RIKUIHNAPBRUOR-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=C(C=1)C(C)(C)C)O

Computed Properties

  • Exact Mass: 276.00069

Experimental Properties

  • PSA: 20.23

2-Tert-butyl-4-iodophenol Pricemore >>

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2-Tert-butyl-4-iodophenol Related Literature

Additional information on 2-Tert-butyl-4-iodophenol

2-Tert-butyl-4-iodophenol (CAS No. 60803-25-0): A Comprehensive Overview

2-Tert-butyl-4-iodophenol, also known by its CAS registry number CAS No. 60803-25-0, is a compound of significant interest in various scientific and industrial applications. This phenolic derivative has garnered attention due to its unique chemical properties and potential uses in fields such as pharmaceuticals, materials science, and environmental chemistry. Recent advancements in synthetic methodologies and analytical techniques have further expanded our understanding of this compound's behavior and applications.

The molecular structure of 2-Tert-butyl-4-iodophenol consists of a phenol ring substituted with a tert-butyl group at the 2-position and an iodine atom at the 4-position. This substitution pattern imparts distinctive electronic and steric effects, which influence the compound's reactivity and stability. The tert-butyl group, being a bulky alkyl substituent, provides steric hindrance, while the iodine atom introduces electron-withdrawing effects due to its high electronegativity. These characteristics make 2-Tert-butyl-4-iodophenol a versatile building block in organic synthesis.

Recent studies have highlighted the potential of 2-Tert-butyl-4-iodophenol as a precursor in the synthesis of biologically active molecules. For instance, researchers have explored its use in the construction of complex natural product analogs, where the iodine atom serves as a convenient leaving group for nucleophilic substitution reactions. Additionally, the tert-butyl group facilitates orthogonal protection strategies, making this compound highly amenable to multi-step synthesis workflows.

In terms of physical properties, 2-Tert-butyl-4-iodophenol exhibits a melting point of approximately 155°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various organic reaction conditions, including those requiring phase separation or solvent extraction techniques.

The synthesis of 2-Tert-butyl-4-iodophenol typically involves a Friedel-Crafts alkylation or acylation followed by iodination or substitution reactions. Recent advancements in catalytic systems and green chemistry approaches have enabled more efficient and environmentally friendly methods for its preparation. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.

In the field of materials science, 2-Tert-butyl-4-iodophenol has been investigated as a monomer for the preparation of functional polymers. Its ability to undergo polymerization via radical or step-growth mechanisms has led to the development of materials with tailored mechanical and electronic properties. Furthermore, its iodine content makes it a candidate for applications in radiation shielding materials or contrast agents in imaging technologies.

The biological activity of 2-Tert-butyl-4-iodophenol has also been a subject of recent research. Studies have demonstrated that this compound exhibits moderate anti-inflammatory and antioxidant properties, making it a potential lead compound for drug discovery efforts targeting chronic inflammatory diseases. Preclinical studies are currently underway to evaluate its efficacy and safety profiles.

In terms of environmental applications, 2-Tert-butyl-4-iodophenol has been explored as an adsorbent for heavy metal ions in contaminated water systems. Its ability to form stable coordination complexes with metal ions such as lead and mercury offers a promising approach for water purification technologies.

The handling and storage of 2-Tert-butyl-4-Iodophenol require adherence to standard laboratory safety protocols due to its potential irritancy to skin and eyes. It is recommended to store the compound in a cool, dry place away from direct sunlight to prevent degradation.

In conclusion, CAS No. 60803-25-0, or 2-Tert-butyl-4-Iodophenol, is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthetic and analytical techniques, continue to unlock new opportunities for its utilization in both academic research and industrial settings.

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